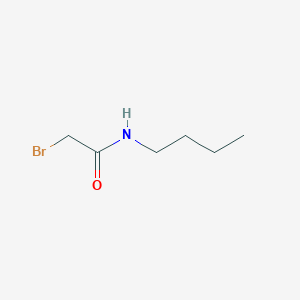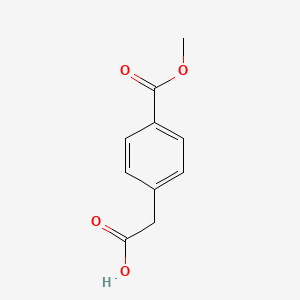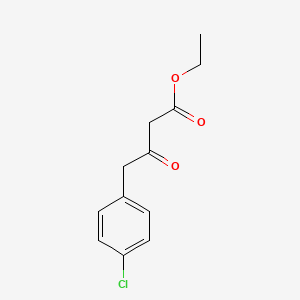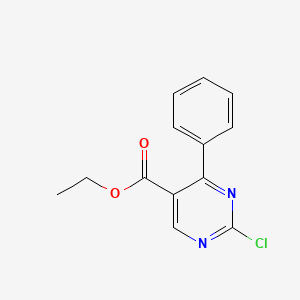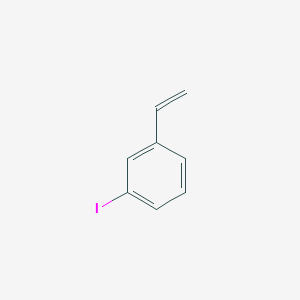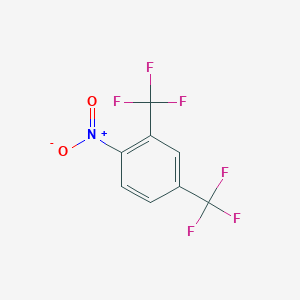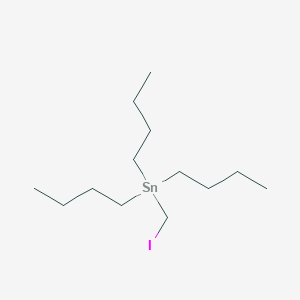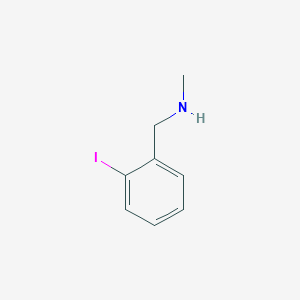
(2-Iodo-benzyl)-methyl-amine
描述
(2-Iodo-benzyl)-methyl-amine is an organic compound characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to a methylamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-benzyl)-methyl-amine typically involves the iodination of benzyl-methyl-amine. One common method is the reaction of benzyl-methyl-amine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective iodination of the benzyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
(2-Iodo-benzyl)-methyl-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom, resulting in the formation of benzyl-methyl-amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted benzyl-methyl-amines with different functional groups replacing the iodine atom.
Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The major product is benzyl-methyl-amine.
科学研究应用
(2-Iodo-benzyl)-methyl-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2-Iodo-benzyl)-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound. Additionally, the benzyl and methylamine groups can interact with hydrophobic and polar regions of the target molecules, respectively, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (2-Iodo-benzyl)-isopropyl-amine
- (2-Iodo-benzyl)-ethyl-amine
- (2-Iodo-benzyl)-propyl-amine
Uniqueness
(2-Iodo-benzyl)-methyl-amine is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the iodine atom provides opportunities for radiolabeling, making it valuable in medical imaging and diagnostics. Additionally, the methylamine group offers versatility in forming various derivatives for different research purposes.
属性
IUPAC Name |
1-(2-iodophenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNMRLNJUKMWAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details




















体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
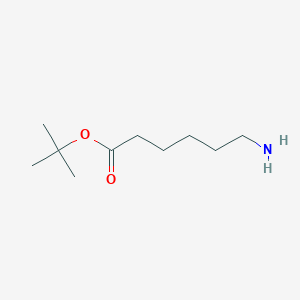
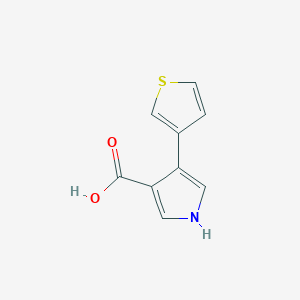
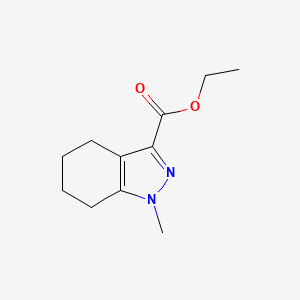
![1-(Furo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1310516.png)

